![molecular formula C11H8N6O3 B2785471 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid](/img/structure/B2785471.png)
3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(5-Amino-7-hydroxy-(1,2,3)triazolo(4,5-d)pyrimidin-2-yl)benzoesäure ist eine organische Verbindung, die zur Klasse der Phenyl-1,2,3-Triazole gehört. Diese Verbindungen zeichnen sich durch einen 1,2,3-Triazolring aus, der mit einer Phenylgruppe substituiert ist. Diese Verbindung hat die Summenformel C11H8N6O3 und ein Molekulargewicht von 272,22 g/mol
Herstellungsmethoden
Die Synthese von 3-(5-Amino-7-hydroxy-(1,2,3)triazolo(4,5-d)pyrimidin-2-yl)benzoesäure kann auf verschiedenen Wegen erfolgen. Eine übliche Methode umfasst die Reaktion von Hydrazin mit Aminocyan und Ameisensäure, gefolgt von einer Cyclisierung . Eine andere Methode verwendet Aminoguanidin-Bicarbonat und Ameisensäure, gefolgt von Erhitzen zur Induktion der Cyclisierung . Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, jedoch in größerem Maßstab mit optimierten Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten.
Wirkmechanismus
Target of Action
The primary target of the compound “3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid” is 7,8-dihydroneopterin aldolase (DHNA) . DHNA is an enzyme that plays a crucial role in the folate biosynthesis pathway, which is essential for the survival of many bacterial species .
Mode of Action
The compound acts as a potent inhibitor of DHNA . It binds to the enzyme, thereby preventing it from catalyzing the conversion of 7,8-dihydroneopterin to 6-hydroxymethyl-7,8-dihydropterin, a critical step in the folate biosynthesis pathway .
Biochemical Pathways
The inhibition of DHNA disrupts the folate biosynthesis pathway . Folate is essential for the synthesis of nucleotides, which are the building blocks of DNA and RNA. Therefore, the inhibition of DHNA can lead to a decrease in bacterial growth and proliferation .
Biochemische Analyse
Biochemical Properties
It has been found to interact with a variety of enzymes and proteins . These interactions are likely due to the compound’s unique structure, which includes a triazolopyrimidine core . This core is known to be capable of binding in the biological system with a variety of enzymes and receptors .
Cellular Effects
Preliminary studies suggest that the compound may have antitumor activities . It has been shown to have good inhibitory effects in certain conditions , suggesting that it may influence cell function and potentially impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
It is believed to exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and possible changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound can be synthesized efficiently , suggesting that it may have good stability
Metabolic Pathways
Given its interactions with various enzymes and proteins , it is likely involved in multiple metabolic pathways.
Vorbereitungsmethoden
The synthesis of 3-(5-amino-7-hydroxy-(1,2,3)triazolo(4,5-d)pyrimidin-2-yl)benzoic acid can be achieved through several routes. One common method involves the reaction of hydrazine with aminocyan and formic acid, followed by cyclization . Another method uses aminoguanidine bicarbonate and formic acid, followed by heating to induce cyclization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
3-(5-Amino-7-hydroxy-(1,2,3)triazolo(4,5-d)pyrimidin-2-yl)benzoesäure unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution. Gängige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat und Reduktionsmittel wie Natriumborhydrid. Substitutionsreaktionen können Halogenierungsmittel oder Nukleophile beinhalten. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab .
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
Research has indicated that compounds similar to 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid exhibit significant anticancer properties. In vitro studies have shown that derivatives can inhibit the proliferation of various cancer cell lines, including MCF-7 and A549. For instance, compounds with structural similarities have demonstrated IC50 values ranging from 0.2 to 5.0 µM against these cell lines, indicating potent anticancer activity compared to standard chemotherapeutics like doxorubicin .
Antioxidant Properties
The antioxidant potential of triazolo-pyrimidine derivatives has been documented through various assays. These compounds can scavenge free radicals and inhibit lipid peroxidation, thereby protecting cells from oxidative stress. Studies have reported that certain derivatives exhibit antioxidant activity comparable to established antioxidants like ascorbic acid .
Anti-inflammatory Effects
Compounds related to this compound have shown promise in reducing inflammation through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). Selective COX-2 inhibitors derived from this class of compounds may provide therapeutic benefits in treating inflammatory diseases without the gastrointestinal side effects associated with non-selective NSAIDs .
Neuroprotective Activity
Recent studies suggest that triazolo-pyrimidine derivatives may possess neuroprotective properties by modulating neurotransmitter levels and exhibiting cholinesterase inhibitory activity. This could potentially lead to applications in treating neurodegenerative diseases such as Alzheimer's disease .
Case Study 1: Anticancer Efficacy
A study evaluated a series of triazolo-pyrimidine derivatives for their anticancer effects on human breast cancer cells (MCF-7). The results showed that specific modifications to the triazolo ring significantly enhanced cytotoxicity, with some derivatives achieving IC50 values below 1 µM, indicating strong potential for further development into anticancer agents .
Case Study 2: Antioxidant Activity Assessment
In another investigation, a group of synthesized triazolo-pyrimidine compounds was tested for their antioxidant capabilities using DPPH and ABTS assays. The findings revealed that several derivatives exhibited superior scavenging activity compared to traditional antioxidants, highlighting their potential use in formulations aimed at reducing oxidative damage in biological systems .
Vergleich Mit ähnlichen Verbindungen
3-(5-Amino-7-hydroxy-(1,2,3)triazolo(4,5-d)pyrimidin-2-yl)benzoesäure kann mit anderen Phenyl-1,2,3-Triazolen und Triazolopyrimidinen verglichen werden. Ähnliche Verbindungen umfassen 1H-1,2,3-Triazolo[4,5-d]pyrimidin-7-amin und 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-d]pyrimidin-2-yl)-N-(3,5-dichlorbenzyl)-benzamid . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, können sich jedoch in ihren spezifischen chemischen Eigenschaften und biologischen Aktivitäten unterscheiden. Die Einzigartigkeit von 3-(5-Amino-7-hydroxy-(1,2,3)triazolo(4,5-d)pyrimidin-2-yl)benzoesäure liegt in ihrem spezifischen Substitutionsschema und ihrem Potenzial als Inhibitor von Dihydroneopterin-Aldolase.
Biologische Aktivität
3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-benzoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is C11H8N6O3 with a molecular weight of approximately 252.22 g/mol. The structure features a triazolo-pyrimidine core that contributes to its biological activity.
Research indicates that this compound exhibits several mechanisms of action:
- Antithrombotic Activity : It has been identified as a potential P2Y receptor antagonist, which plays a crucial role in platelet aggregation and thrombus formation. This is significant for conditions like myocardial infarction and unstable angina .
- Inhibition of Dihydroneopterin Aldolase (DHNA) : The compound has shown binding affinity to DHNA, an enzyme involved in folate biosynthesis in bacteria. This interaction suggests its potential as an antibacterial agent by disrupting essential metabolic pathways .
Biological Activity Data
Activity | Effect | Reference |
---|---|---|
Antithrombotic | Inhibition of platelet aggregation | |
Antibacterial | Inhibition of bacterial growth via DHNA | |
Cytotoxicity | Potential cytotoxic effects on cancer cells |
Case Studies and Research Findings
- Antithrombotic Effects : In a study examining various triazolo[4,5-d]pyrimidine derivatives, this compound was highlighted for its ability to inhibit ADP-induced platelet aggregation in vitro. Such findings suggest its potential as a safer alternative to existing antithrombotic therapies .
- Antibacterial Properties : Research involving the compound's interaction with DHNA showed that it could effectively inhibit the enzyme's activity, leading to bacterial cell death in strains such as Staphylococcus aureus. This positions the compound as a candidate for developing new antibiotics .
- Cytotoxicity in Cancer Cells : Preliminary studies have indicated that the compound may induce apoptosis in certain cancer cell lines. Further research is needed to elucidate the specific pathways involved and assess its therapeutic potential in oncology .
Eigenschaften
IUPAC Name |
3-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-2-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O3/c12-11-13-8-7(9(18)14-11)15-17(16-8)6-3-1-2-5(4-6)10(19)20/h1-4H,(H,19,20)(H3,12,13,14,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNLLRZNGRRRPEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2N=C3C(=O)NC(=NC3=N2)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.